molecular formula C11H13NO3 B1267499 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1873-11-6

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B1267499
CAS No.: 1873-11-6
M. Wt: 207.23 g/mol
InChI Key: WUNGPAHZQWNPEL-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hydroxyethyl group and a tetrahydroisoindole core

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases and aldehyde dehydrogenases, which are crucial in the metabolism of alcohols and aldehydes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression levels of CD54 and CD86 in THP-1 cells, indicating its role in immune responses . Additionally, it can alter the production of reactive oxygen species and impact cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain dehydrogenases, thereby affecting the metabolic pathways involving alcohols and aldehydes . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating immune responses and enhancing cellular metabolism. At high doses, it can cause toxic or adverse effects, including cytotoxicity and alterations in gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a crucial role in the metabolism of alcohols and aldehydes . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoindole derivatives and hydroxyethyl-substituted molecules. Examples include:

Uniqueness

What sets 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of a hydroxyethyl group and a tetrahydroisoindole core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNGPAHZQWNPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279909
Record name ST50032131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-11-6
Record name NSC14524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50032131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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